molecular formula C6H5N3O2S2 B12877720 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one

Cat. No.: B12877720
M. Wt: 215.3 g/mol
InChI Key: KZDCLIPGQXRMKQ-UHFFFAOYSA-N
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Description

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazole and thiazolidinone derivatives.

Scientific Research Applications

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
  • 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-thione
  • 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-sulfone

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both pyrazole and thiazolidinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C6H5N3O2S2

Molecular Weight

215.3 g/mol

IUPAC Name

3-(3-oxo-1,2-dihydropyrazol-4-yl)-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C6H5N3O2S2/c10-5-3(1-7-8-5)9-4(12)2-13-6(9)11/h1H,2H2,(H2,7,8,10)

InChI Key

KZDCLIPGQXRMKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)N(C(=O)S1)C2=CNNC2=O

Origin of Product

United States

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